

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylterephthalonitrile

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Compound of Interest

Compound Name: 2-Methylterephthalonitrile

Cat. No.: B180709

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Methylterephthalonitrile**, also known as 2,5-dicyanotoluene. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

2-Methylterephthalonitrile is an aromatic dinitrile compound with a methyl substituent on the benzene ring. Its structure, featuring two cyano groups in a para-relationship, makes it a valuable precursor and building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates and functional materials. The presence of the nitrile groups allows for a wide range of chemical transformations, making this compound a versatile tool in synthetic organic chemistry.

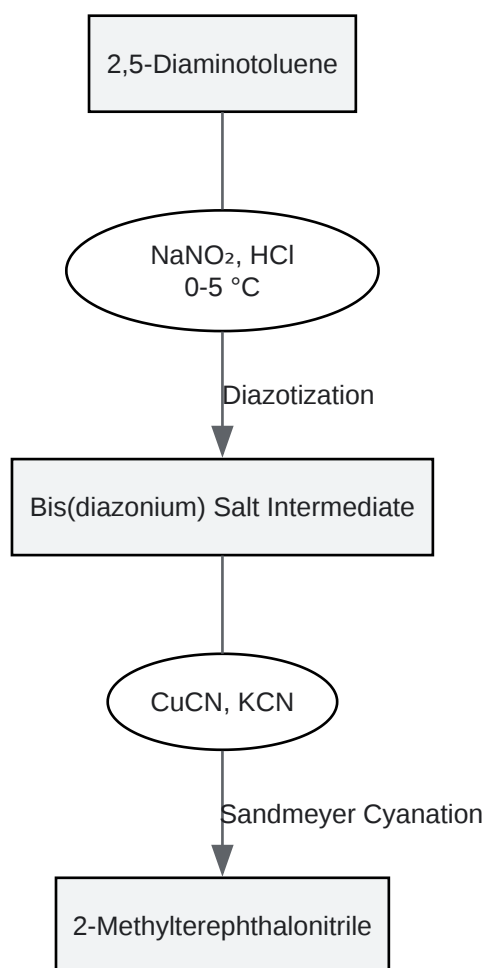
Key Properties:

Property	Value	Source
Molecular Formula	C ₉ H ₆ N ₂	-
Molecular Weight	142.16 g/mol	[1]
Melting Point	149-151 °C	[1]
CAS Number	55984-93-5	[1]

Synthesis of 2-Methylterephthalonitrile

A plausible and effective laboratory-scale synthesis of **2-Methylterephthalonitrile** involves a double Sandmeyer reaction starting from 2,5-diaminotoluene (also known as 2-methyl-1,4-phenylenediamine). This two-step process first involves the diazotization of both amino groups, followed by cyanation using a copper(I) cyanide catalyst.[2][3]

Signaling Pathway of the Synthesis



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Caption: Synthetic pathway for **2-Methylterephthalonitrile**.

Experimental Protocol: Double Sandmeyer Reaction

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction and should be adapted and optimized for specific laboratory conditions.^{[2][3][4]}

Materials:

- 2,5-Diaminotoluene^{[5][6]}
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), concentrated

- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN)
- Ice
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization of 2,5-Diaminotoluene

- In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve a specific molar amount of 2,5-diaminotoluene in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.
- Continue stirring for an additional 30 minutes at this temperature after the addition is complete to ensure the complete formation of the bis(diazonium) salt.

Step 2: Cyanation

- In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.
- Slowly and carefully add the cold bis(diazonium) salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous nitrogen evolution will be observed. The temperature should be maintained below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for about an hour to ensure the completion of the

reaction.

- Cool the reaction mixture to room temperature.

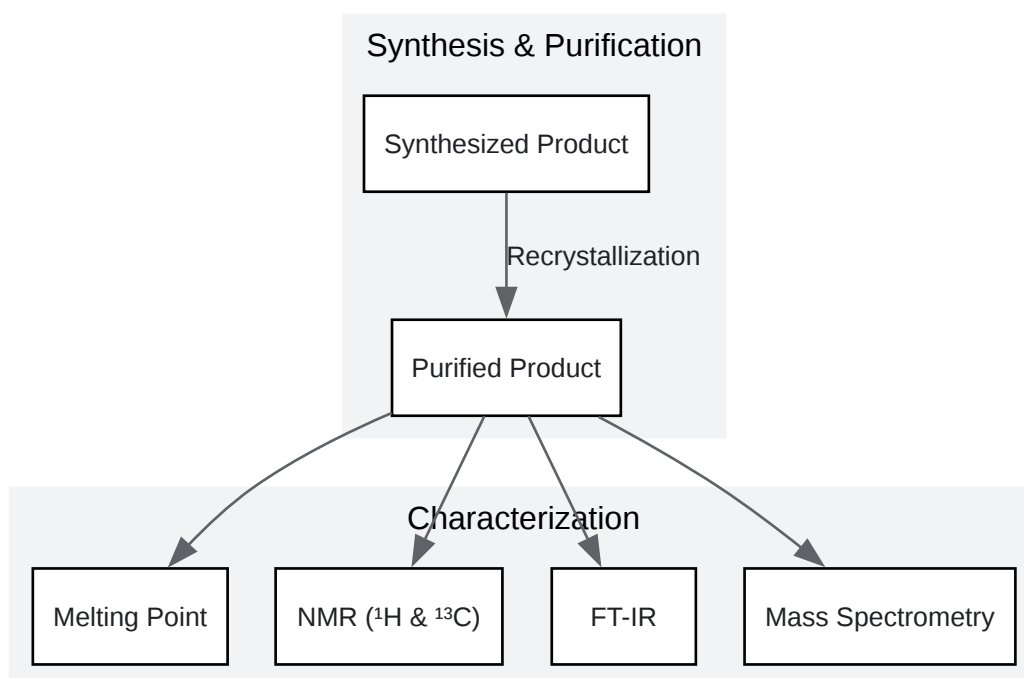
Step 3: Work-up and Purification

- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until it is slightly basic.
- Extract the product with a suitable organic solvent such as dichloromethane.
- Combine the organic extracts and wash them with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of toluene and heptane) to yield pure **2-Methylterephthalonitrile**.

Characterization of 2-Methylterephthalonitrile

The structure and purity of the synthesized **2-Methylterephthalonitrile** can be confirmed by a combination of spectroscopic methods and physical property measurements.

Experimental Workflow for Characterization



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Caption: Workflow for the characterization of **2-Methylterephthalonitrile**.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for **2-Methylterephthalonitrile**.

Table 1: ^1H NMR Spectral Data (Expected)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.5	Singlet	3H	-CH ₃
~7.6-7.9	Multiplet	3H	Aromatic protons

Note: The exact chemical shifts of the aromatic protons will depend on the solvent used and may appear as a complex multiplet.

Table 2: ^{13}C NMR Spectral Data (Expected)

Chemical Shift (δ , ppm)	Assignment
~20	-CH ₃
~115-118	-C \equiv N
~130-140	Aromatic carbons

Note: Quaternary carbons, including the nitrile carbons and the aromatic carbons attached to the methyl and nitrile groups, may show weaker signals.[7]

Table 3: FT-IR Spectral Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2920-2980	Medium	Aliphatic C-H stretch (-CH ₃)
~2220-2240	Strong, Sharp	C \equiv N stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch

Table 4: Mass Spectrometry Data (Expected)

m/z	Interpretation
142	[M] ⁺ (Molecular ion)
115	[M - HCN] ⁺
101	[M - CH ₃ - CN] ⁺

Note: The fragmentation pattern will show the loss of neutral fragments such as HCN and radicals like CH₃ from the molecular ion.[8][9]

Conclusion

This technical guide outlines a practical synthetic route for **2-Methylterephthalonitrile** via a double Sandmeyer reaction and provides a comprehensive overview of the expected

characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers engaged in the synthesis and application of this versatile dinitrile compound. Proper optimization of the reaction conditions and thorough characterization are crucial for obtaining a high-purity product suitable for further applications in drug development and materials science.

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